1H-Indole-3-tetradecanol, 5-methoxy-
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Overview
Description
1H-Indole-3-tetradecanol, 5-methoxy- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with aldehydes or ketones in the presence of an acid catalyst . The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods: Industrial production of indole derivatives often employs multicomponent reactions (MCRs) due to their efficiency and sustainability . These reactions allow for the simultaneous formation of multiple bonds, reducing the need for intermediate purification and minimizing waste. Catalysts such as palladium acetate and zinc oxide nanoparticles are commonly used to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-3-tetradecanol, 5-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole nucleus.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like iron(III) chloride.
Major Products Formed: The major products formed from these reactions include various substituted indoles, alcohols, amines, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-Indole-3-tetradecanol, 5-methoxy- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indole-3-tetradecanol, 5-methoxy- involves its interaction with various molecular targets and pathways. The indole nucleus can bind to multiple receptors, influencing cell signaling and metabolic processes . The methoxy group enhances its binding affinity and selectivity, while the tetradecanol chain increases its lipophilicity, facilitating its interaction with lipid membranes .
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active molecules.
5-Methoxy-1H-indole: Used in the synthesis of tryptophan derivatives and other bioactive compounds.
3-Methoxy-2-methyl-9H-carbazole: A derivative with significant biological activities, including anticancer properties.
Uniqueness: The presence of the tetradecanol chain increases its lipophilicity, making it more suitable for interactions with lipid membranes and enhancing its bioavailability .
Properties
CAS No. |
651331-32-7 |
---|---|
Molecular Formula |
C23H37NO2 |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
14-(5-methoxy-1H-indol-3-yl)tetradecan-1-ol |
InChI |
InChI=1S/C23H37NO2/c1-26-21-15-16-23-22(18-21)20(19-24-23)14-12-10-8-6-4-2-3-5-7-9-11-13-17-25/h15-16,18-19,24-25H,2-14,17H2,1H3 |
InChI Key |
RQFWABASLHVWFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCCCCCCCCCCCCCO |
Origin of Product |
United States |
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